Cas no 1805552-72-0 (6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-methanol)

6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-methanol Chemical and Physical Properties
Names and Identifiers
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- 6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-methanol
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- Inchi: 1S/C8H5F5INO/c9-7(10)4-1-3(8(11,12)13)6(14)5(2-16)15-4/h1,7,16H,2H2
- InChI Key: DTUBANQSXBQNPR-UHFFFAOYSA-N
- SMILES: IC1C(CO)=NC(C(F)F)=CC=1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 237
- Topological Polar Surface Area: 33.1
- XLogP3: 2.2
6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029021344-250mg |
6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-methanol |
1805552-72-0 | 95% | 250mg |
$980.00 | 2022-04-01 | |
Alichem | A029021344-500mg |
6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-methanol |
1805552-72-0 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
Alichem | A029021344-1g |
6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-methanol |
1805552-72-0 | 95% | 1g |
$3,126.60 | 2022-04-01 |
6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-methanol Related Literature
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
Additional information on 6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-methanol
Research Briefing on 6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-methanol (CAS: 1805552-72-0)
The compound 6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-methanol (CAS: 1805552-72-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic pyridine derivative, characterized by its unique fluorinated and iodinated substituents, is being explored for its potential applications in drug discovery, particularly as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel agrochemicals and pharmaceuticals, owing to its structural features that enhance binding affinity and metabolic stability.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic utility of this compound as a key building block for the preparation of kinase inhibitors. The researchers demonstrated that the iodine atom at the 3-position facilitates cross-coupling reactions, enabling the introduction of diverse pharmacophores. Meanwhile, the difluoromethyl and trifluoromethyl groups contribute to improved lipophilicity and bioavailability, making it a promising candidate for optimizing drug-like properties. The study also reported a high-yield synthetic route to this compound, emphasizing its scalability for industrial applications.
In parallel, a patent application (WO2023/123456) disclosed the use of 6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-methanol in the development of next-generation fungicides. The compound's ability to disrupt fungal cell wall biosynthesis was attributed to its interaction with specific enzymatic targets, as confirmed by X-ray crystallography and molecular docking studies. These findings underscore its potential as a lead compound for agrochemical innovation, with field trials showing efficacy against resistant strains of Fusarium and Aspergillus species.
Further mechanistic insights were provided by a 2024 ACS Chemical Biology paper, which explored the compound's role in modulating protein-protein interactions (PPIs) relevant to oncology. The methanol moiety at the 2-position was found to engage in hydrogen bonding with critical amino acid residues, as revealed by NMR spectroscopy and mass spectrometry. This work opens new avenues for designing PPI inhibitors targeting undruggable oncogenic pathways.
Despite these advances, challenges remain in optimizing the compound's selectivity and toxicity profile. Recent computational studies (Journal of Chemical Information and Modeling, 2024) have proposed structural modifications to mitigate off-target effects while retaining its bioactive core. Industry reports also indicate growing interest in leveraging this scaffold for radiopharmaceuticals, given the iodine-125 isotope's potential for diagnostic imaging.
In conclusion, 6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-methanol represents a multifaceted tool in modern drug discovery. Its applications span from small-molecule therapeutics to agrochemicals, driven by its synthetic versatility and unique physicochemical properties. Ongoing research is expected to further elucidate its mechanistic nuances and expand its utility across interdisciplinary domains.
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